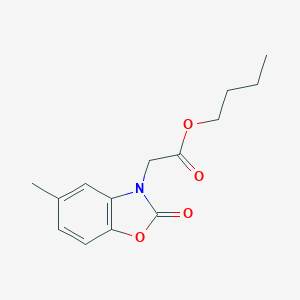
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide is a selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cAMP levels and activation of protein kinase A, which ultimately leads to changes in gene expression and neuronal activity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by this compound leads to a number of biochemical and physiological effects. These include an increase in dopamine release, increased neuronal excitability, and changes in gene expression. These effects ultimately lead to improvements in cognitive function, memory, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. One limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a stable level of drug in the brain over an extended period of time.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide. One area of interest is its potential in treating addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential in treating addiction in humans. Another area of interest is its potential in treating schizophrenia. It has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential in treating this disorder in humans. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide involves the reaction of 3,4-dichlorophenylacetonitrile with 2-phenylethylamine and furfurylamine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, anxiety, and addiction.
Propiedades
Fórmula molecular |
C19H15Cl2NO2 |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-15-7-6-14(12-16(15)21)17-8-9-18(24-17)19(23)22-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,23) |
Clave InChI |
CZEMRTMQJQJGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
